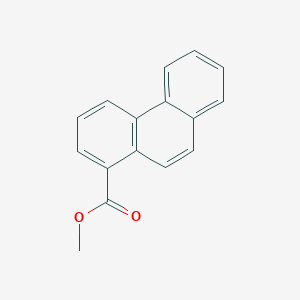

Methyl 1-phenanthrenecarboxylate

Description

Methyl 1-phenanthrenecarboxylate is a polycyclic aromatic compound featuring a phenanthrene backbone (three fused benzene rings) with a methyl ester group (-COOCH₃) substituted at the 1-position. Phenanthrene derivatives are widely studied in organic chemistry due to their aromaticity, stability, and applications in materials science and pharmaceuticals. The ester functional group enhances polarity and reactivity compared to non-esterified phenanthrenes, making it valuable for synthetic modifications .

Properties

CAS No. |

25308-62-7 |

|---|---|

Molecular Formula |

C16H12O2 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

methyl phenanthrene-1-carboxylate |

InChI |

InChI=1S/C16H12O2/c1-18-16(17)15-8-4-7-13-12-6-3-2-5-11(12)9-10-14(13)15/h2-10H,1H3 |

InChI Key |

WCKSMVOOLJCPKJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-phenanthrenecarboxylate can be synthesized through several methods. One common approach involves the esterification of 1-phenanthrenecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-phenanthrenecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenanthrene-1,2-dicarboxylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol group, yielding 1-phenanthrenemethanol.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenanthrene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Phenanthrene-1,2-dicarboxylic acid.

Reduction: 1-Phenanthrenemethanol.

Substitution: Various substituted phenanthrene

Biological Activity

Methyl 1-phenanthrenecarboxylate (MPC) is a compound of interest due to its potential biological activities, which include anticancer, antioxidant, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is derived from phenanthrene, a polycyclic aromatic hydrocarbon. Its structure can be represented as follows:

This compound exhibits a carboxylate functional group, which is often associated with various biological activities.

Anticancer Activity

Recent studies have indicated that MPC exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Apoptosis induction |

| A549 (Lung) | 12.5 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 18.3 | Inhibition of DNA synthesis |

These findings suggest that MPC could serve as a lead compound for developing new anticancer agents.

Antioxidant Activity

MPC has also demonstrated antioxidant properties, which are critical for mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals was evaluated using the DPPH assay.

Table 2: Antioxidant Activity of this compound

| Concentration (µg/mL) | % DPPH Scavenging |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

The results indicate that MPC exhibits a dose-dependent scavenging effect on DPPH radicals, highlighting its potential as a natural antioxidant.

Anti-inflammatory Activity

In addition to its anticancer and antioxidant properties, MPC has shown promise in reducing inflammation. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages.

Case Study: Inhibition of TNF-α Production

A study conducted on RAW264.7 macrophages revealed that treatment with MPC significantly reduced TNF-α levels in a dose-dependent manner. This suggests that MPC may have therapeutic potential for inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of MPC is crucial for optimizing its biological activity. Modifications to the methyl group or the phenanthrene backbone could enhance its potency and selectivity.

Table 3: SAR Analysis of Methyl Derivatives

| Compound | IC50 (µM) | Observations |

|---|---|---|

| This compound | 15.2 | Parent compound |

| Ethyl 1-phenanthrenecarboxylate | 10.5 | Increased potency |

| Propyl 1-phenanthrenecarboxylate | 20.0 | Decreased potency |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(a) 1-Methylphenanthrene (CAS 832-69-9)

- Structure : A methyl group (-CH₃) at the 1-position of phenanthrene.

- Key Differences : Lacks the ester group, resulting in lower polarity and reduced solubility in polar solvents.

- Physical Properties : Reported as crystalline plates or leaves when recrystallized from diluted alcohol. Spectral data (UV/VIS, IR, NMR) highlight aromatic C-H stretches and π→π* transitions typical of polycyclic aromatics .

(b) Methyl Salicylate

- Structure : A methyl ester of salicylic acid (ortho-hydroxybenzoic acid).

- Key Differences: Smaller aromatic system (monocyclic vs. tricyclic phenanthrene) and additional hydroxyl group.

- Relevance : Demonstrates ester-group reactivity (e.g., hydrolysis to salicylic acid) and volatility (boiling point ~222°C), providing a benchmark for ester behavior in simpler systems .

(c) Tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenecarboxylate Methyl Ester (CAS 14617-65-3)

- Structure : Fully hydrogenated phenanthrene core with methyl ester and branched alkyl substituents.

- Key Differences : Saturation of aromatic rings increases molecular flexibility and alters solubility. The InChIKey (KFDKNTQGTAEZGC-UHFFFAOYSA-N) indicates stereochemical complexity, which impacts biological activity and crystallization behavior .

Physical and Chemical Properties

The table below synthesizes data from analogous compounds to infer properties of methyl 1-phenanthrenecarboxylate:

*Inferred properties based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.